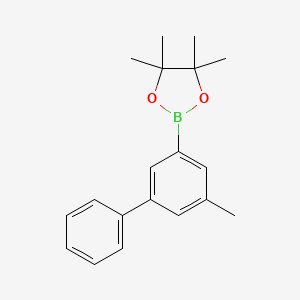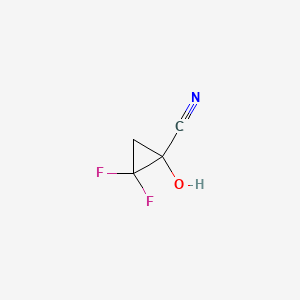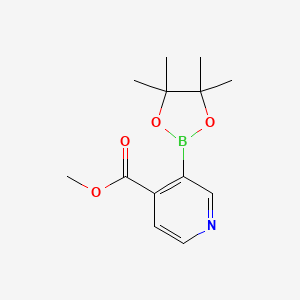
4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound that features a piperidine ring attached to a benzene sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine with benzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield a sulfonyl azide derivative, while hydrolysis would produce the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form a covalent bond with the active site of an enzyme, leading to its inhibition. This interaction can disrupt the normal function of the enzyme, making the compound useful as a biochemical tool or potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Piperidin-4-yl)benzenesulfonamide hydrochloride
- 4-(Piperidin-4-yl)benzonitrile hydrochloride
Uniqueness
4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and potential for enzyme inhibition. This makes it distinct from other similar compounds that may lack this functional group or have different substituents on the benzene ring.
Propiedades
Fórmula molecular |
C11H15ClFNO2S |
|---|---|
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
4-piperidin-4-ylbenzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C11H14FNO2S.ClH/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H |
Clave InChI |
YPTCAMKMJUJQDS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)






![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)

![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)


